
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal typically involves the formation of the triazole ring followed by the introduction of the aldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an alkyne reacts with an azide to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its activity.
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
2,2-Dimethyl-3-(1H-1,2,3-triazol-4-yl)propanal: A similar compound without the methyl group on the triazole ring.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This combination of functional groups makes it a versatile compound in research and industrial applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-(1-methyltriazol-4-yl)propanal |
InChI |
InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-11(3)10-9-7/h5-6H,4H2,1-3H3 |
InChIキー |
OJEBVSKOVXPSDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CN(N=N1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


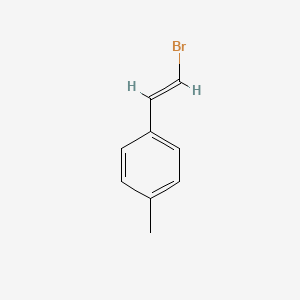
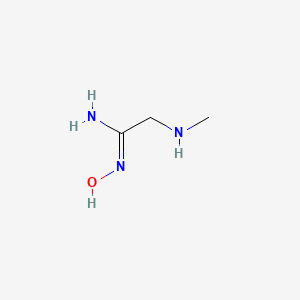
amine](/img/structure/B15272421.png)
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
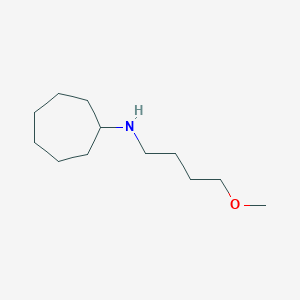
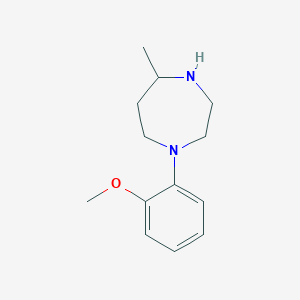
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

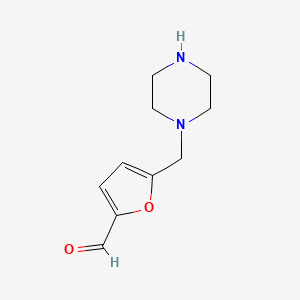

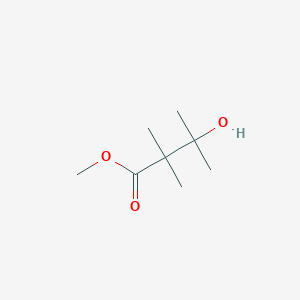
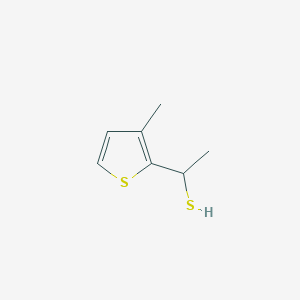
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

